N,N-bis(cyanomethyl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide
Description
N,N-bis(cyanomethyl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide is a complex organic compound that features a naphthalene core with various functional groups attached
Properties
IUPAC Name |
N,N-bis(cyanomethyl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c15-6-8-17(9-7-16)21(19,20)12-4-5-13-11(10-12)2-1-3-14(13)18/h4-5,10H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLDDLDDHWIOPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)N(CC#N)CC#N)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(cyanomethyl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide can be achieved through multi-component coupling reactions. One effective method involves the use of a cooperative catalytic system comprised of copper(I) chloride (CuCl) and copper(II) triflate (Cu(OTf)2). This system catalyzes the coupling reactions of aliphatic or aromatic amines, formaldehyde, and trimethylsilyl cyanide (TMSCN) to produce the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include adjusting the ratios of reactants, reaction temperature, and time, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(cyanomethyl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N,N-bis(cyanomethyl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which N,N-bis(cyanomethyl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide exerts its effects depends on its specific application. In general, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(cyanomethyl)trifluoromethanesulfonamide: This compound shares a similar structure but features a trifluoromethanesulfonamide group instead of the naphthalene core.
N,N’-bis(cyanomethyl)methylenediamine: Another related compound that features a methylenediamine core instead of the naphthalene core.
Uniqueness
N,N-bis(cyanomethyl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide is unique due to its naphthalene core, which imparts distinct chemical properties and potential applications compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
